Ortetamine

Catalog No.
S1916738
CAS No.
5580-32-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortetamine

CAS Number

5580-32-5

Product Name

Ortetamine

IUPAC Name

1-(2-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

Ortetamine is a chemical compound classified as an alkaloid, which is a naturally occurring organic compound that contains basic nitrogen atoms. It is structurally related to other alkaloids and is known for its unique properties and potential applications in various fields, particularly in medicinal chemistry. The compound's molecular formula, structural characteristics, and specific functional groups contribute to its biological activity and reactivity.

Pharmacology

Ortetamine acts primarily as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor subtype. This mechanism of action is similar to other psychedelic drugs like LSD and psilocybin []. Studies suggest that activation of the 5-HT2A receptor may play a role in the subjective effects associated with psychedelic experiences, such as alterations in perception, mood, and cognition [].

Clinical Research

  • Anxiety Disorders

    One small study investigated the use of Ortetamine in patients with social anxiety disorder. The study found that the drug produced short-term reductions in anxiety symptoms, but further research is needed to confirm these findings and assess long-term efficacy and safety [].

  • Substance Use Disorders

    Preliminary studies have also explored Ortetamine for the treatment of addiction to alcohol and other substances. These studies suggest that the drug may help reduce cravings and relapse rates, but more research is needed to determine its effectiveness [].

Safety and Side Effects

Research on Ortetamine is limited, and more data is needed to fully understand its safety profile. Common side effects reported in studies include nausea, vomiting, anxiety, and psychological distress []. As with other psychedelic drugs, Ortetamine may also induce hallucinations and altered states of consciousness, which could be risky for some individuals.

Typical of alkaloids, including:

  • Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile. This is common in alkaloids due to the presence of nitrogen atoms that can act as nucleophiles.
  • Oxidation-Reduction Reactions: Ortetamine can undergo oxidation, where it loses electrons, and reduction, where it gains electrons, often involving its nitrogen atom.
  • Acid-Base Reactions: The basic nitrogen in ortetamine can accept protons, leading to the formation of various salts and derivatives.

These reactions are significant for understanding the compound's reactivity and potential transformations in synthetic chemistry.

Ortetamine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have indicated that ortetamine shows effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Preliminary research indicates that ortetamine may offer protective effects on neuronal cells, which could be beneficial in treating neurodegenerative disorders.

These biological activities highlight ortetamine's potential as a therapeutic agent.

The synthesis of ortetamine can be achieved through several methods:

  • Natural Extraction: Ortetamine can be extracted from natural sources where it occurs as a secondary metabolite.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions, including:
    • Alkylation: Introducing alkyl groups to the nitrogen atom.
    • Cyclization: Forming cyclic structures through intramolecular reactions.
    • Functional Group Modifications: Altering existing functional groups to enhance biological activity or solubility.

These methods allow for the production of ortetamine with varying degrees of purity and yield.

Ortetamine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it holds promise for developing new drugs targeting infections and oxidative stress-related conditions.
  • Agriculture: Its antimicrobial properties may be utilized in developing natural pesticides or fungicides.
  • Research: Ortetamine serves as a valuable tool in biochemical research to study mechanisms of action related to its biological effects.

Research into the interactions of ortetamine with other compounds has revealed:

  • Synergistic Effects: When combined with certain antibiotics, ortetamine may enhance their efficacy against resistant bacterial strains.
  • Binding Affinity Studies: Investigations into how ortetamine binds to various biological targets (e.g., receptors or enzymes) are ongoing, providing insights into its mechanism of action.

These studies are crucial for understanding how ortetamine can be effectively utilized in therapeutic contexts.

Ortetamine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

CompoundStructure SimilarityBiological ActivityUnique Feature
MorphineOpioid structureAnalgesicStrong pain relief
QuinineAntimalarialAntimalarialDerived from cinchona bark
NicotinePyridine derivativeStimulantAddictive properties
CaffeineMethylxanthineStimulantWidely consumed

Ortetamine's uniqueness lies in its specific nitrogen configuration and the resulting biological activities that differ from these similar compounds. Its potential as an antimicrobial agent sets it apart from others primarily used for analgesic or stimulant effects.

IUPAC Nomenclature and Systematic Naming

Ortetamine is systematically named 1-(2-methylphenyl)propan-2-amine according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structural features: a propane backbone with an amine group at the second carbon and a 2-methylphenyl substituent at the first carbon. The molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol. Its CAS Registry Number is 5580-32-5.

Synonyms and Historical Terminology

Ortetamine has been referenced under multiple synonyms, including:

  • 2-Methylamphetamine (emphasizing its structural relationship to amphetamine)
  • o,α-Dimethylphenethylamine (describing substituent positions)
  • 1-(2-Tolyl)propan-2-amine (highlighting the toluyl group)

Historical terminology includes Normephentermine and Ortetaminum, as documented in early pharmaceutical literature.

Historical Development and Discovery

Synthesis Timeline and Key Contributors

Ortetamine’s synthesis timeline is intertwined with the broader exploration of amphetamine derivatives in the early 20th century:

  • 1930s: Initial synthesis efforts emerged alongside studies on substituted phenethylamines. A 1938 patent by Smith, Kline and French Laboratories described methods for producing ortho-substituted amphetamines, including ortetamine.
  • 1950s: Structural analogs of amphetamine gained attention for their psychoactive properties. Ortetamine was characterized as a dextroamphetamine substitute in animal studies, though with reduced potency.
  • 2000s: Advances in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), enabled precise identification of ortetamine in forensic contexts.

Key contributors include Gordon Alles, whose work on amphetamine pharmacology laid the groundwork for understanding ortetamine’s activity, and Alexander Shulgin, who explored structure-activity relationships in phenethylamines.

Evolution of Structural Characterization

Early structural studies relied on elemental analysis and infrared (IR) spectroscopy to confirm the presence of amine and aromatic functional groups. By the 1960s, nuclear magnetic resonance (NMR) spectroscopy provided detailed insights into its stereochemical configuration. Modern characterization employs:

  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • X-ray crystallography to resolve crystalline structures of derivatives.

A comparative analysis revealed ortetamine’s unique 2-methylphenyl substitution, which distinguishes it from isomers like 3-methylamphetamine and 4-methylamphetamine.

Tables

Table 1: Key Chemical Identifiers of Ortetamine

PropertyValueSource
IUPAC Name1-(2-methylphenyl)propan-2-amine
Molecular FormulaC₁₀H₁₅N
CAS Number5580-32-5
Synonyms2-Methylamphetamine, o,α-Dimethylphenethylamine

Table 2: Historical Milestones in Ortetamine Research

YearMilestoneSignificance
1938Patent filed for ortho-substituted amphetaminesFirst documented synthesis
1956Comparative pharmacological studiesEstablished reduced potency vs. dextroamphetamine
2019Classification as a controlled substance in SwedenRegulatory recognition of abuse potential

Ortetamine, also known as 2-methylamphetamine, is a stimulant compound belonging to the amphetamine class with the molecular formula C₁₀H₁₅N [1]. The compound exhibits a molecular weight of 149.23 grams per mole and is characterized by its unique structural features that distinguish it from other amphetamine derivatives [2]. The International Union of Pure and Applied Chemistry name for ortetamine is 1-(2-methylphenyl)propan-2-amine, reflecting its systematic nomenclature based on the phenylpropanamine backbone [3].

Molecular Architecture and Stereochemical Considerations

The molecular architecture of ortetamine consists of a phenyl ring substituted with a methyl group at the ortho position, connected to an aminopropyl side chain . The structural backbone features a benzene ring system with a methyl substituent at the 2-position, linked through a two-carbon chain to a primary amine group [5]. This configuration results in a compound with distinct stereochemical properties that influence its physicochemical behavior and molecular interactions [6].

Laboratory-Scale Synthesis Routes

Precursor Selection and Reaction Mechanisms

The synthesis of ortetamine relies primarily on the strategic selection of appropriate precursor compounds, with 2-methylphenylacetone (also known as 2-methyl-phenyl-2-propanone or 2-Me-P2P) serving as the most critical starting material [2]. This ketone precursor can be synthesized through multiple pathways, including the oxidation of 1-phenyl-2-propanol or through Friedel-Crafts acylation reactions involving 2-methylphenylacetic acid derivatives [3] [4].

The fundamental mechanism underlying ortetamine synthesis involves reductive amination processes, where 2-methylphenylacetone undergoes condensation with ammonia to form an intermediate imine, which is subsequently reduced to yield the target amine [5]. This approach follows established principles of imine formation through nucleophilic addition, where the amine nitrogen attacks the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [6] [7].

Primary Synthesis Pathway: Reductive Amination

The most widely employed laboratory synthesis utilizes the reductive amination of 2-methylphenylacetone with ammonia in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃] as reducing agents [8]. The reaction proceeds through initial imine formation under slightly acidic conditions (pH 6-7), followed by selective reduction of the imine bond while preserving other functional groups [6] [9].

The mechanism involves nucleophilic attack by ammonia on the carbonyl carbon of 2-methylphenylacetone, forming a tetrahedral intermediate that subsequently eliminates water to generate the corresponding imine. The reducing agent then delivers hydride to the electrophilic carbon of the protonated imine, resulting in the formation of the primary amine product [10] [8].

Alternative Synthetic Routes

Several alternative synthetic methodologies have been documented for ortetamine production. The Leuckart reaction represents a classical approach utilizing formic acid as both reducing agent and solvent, where 2-methylphenylacetone is heated with formamide at elevated temperatures (140-160°C) to yield N-formylamphetamine derivatives, which are subsequently hydrolyzed to the free amine [11] [12].

Lithium aluminum hydride (LiAlH₄) reduction of N-formyl-2-methylamphetamine derivatives provides another viable synthetic route, typically conducted in anhydrous tetrahydrofuran under reflux conditions [13]. This method offers high selectivity but requires stringent anhydrous conditions and specialized handling procedures due to the reactive nature of the hydride reagent [14] [13].

Catalytic Systems and Yield Optimization

Heterogeneous Catalysis

Catalytic hydrogenation represents a fundamental approach for ortetamine synthesis, employing various metal catalysts to facilitate the reduction of imine intermediates [11] [15]. Palladium on carbon (Pd/C) serves as the most commonly utilized catalyst system, typically employed at 5-10 mol% loading under mild hydrogen pressure (1-3 atmospheres) and moderate temperatures (25-50°C) [11].

The mechanism of heterogeneous catalysis involves adsorption of the imine substrate onto the metal surface, followed by dissociative chemisorption of hydrogen molecules. The activated hydrogen atoms then participate in sequential addition reactions across the carbon-nitrogen double bond, ultimately yielding the saturated amine product [11] [15].

Platinum catalysts demonstrate comparable activity to palladium systems but often require slightly elevated temperatures (25-60°C) and pressures (1-5 atmospheres) for optimal performance [11]. Raney nickel, while cost-effective, typically necessitates higher catalyst loadings (10-20 mol%) and elevated temperatures (40-80°C) to achieve acceptable conversion rates [11].

Advanced Catalytic Systems

Recent developments in catalytic methodology have introduced rhodium and ruthenium-based systems that offer enhanced selectivity and activity compared to traditional platinum group metals [11]. Rhodium catalysts demonstrate exceptional performance under moderate conditions (25-100°C, 1-10 atmospheres) with catalyst loadings as low as 1-3 mol%, achieving selectivities of 90-95% for the desired product [11].

Yield Optimization Strategies

Optimization of reaction yields requires careful consideration of multiple parameters including catalyst selection, reaction atmosphere, temperature control, and substrate concentration [16] [17]. The use of coordinating solvents such as tetrahydrofuran or dichloroethane can significantly influence catalyst activity and product selectivity [8].

pH control emerges as a critical factor in reductive amination reactions, with optimal conditions typically maintained between pH 6-7 to favor imine formation while minimizing side reactions [6] [8]. Higher pH values can lead to decreased reaction rates, while lower pH can result in catalyst poisoning and reduced selectivity [10].

Industrial Manufacturing Processes

Scalability Challenges and Purification Techniques

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical challenges related to heat management, mass transfer efficiency, and process safety [18] [19]. Laboratory-scale reactions (1-10 grams) typically rely on simple cooling methods and magnetic stirring, which become inadequate at larger scales due to increased heat generation and mixing requirements [18].

Pilot-scale operations (0.1-1 kilogram) necessitate implementation of controlled cooling systems and mechanical stirring to maintain uniform reaction conditions [18]. The heat of reaction becomes particularly significant during reductive amination processes, requiring careful thermal management to prevent runaway reactions and ensure product quality [19].

Industrial-scale production (>10 kilograms) demands sophisticated heat management systems, including advanced heat exchangers and multi-impeller mixing systems to achieve adequate mass transfer rates [18]. The presence of multiple phases (gas-liquid-solid) in catalytic hydrogenation reactions compounds these challenges, requiring specialized reactor designs to optimize interfacial contact [18] [16].

Safety and Engineering Controls

Large-scale synthesis operations must incorporate comprehensive safety systems to address the hazards associated with flammable solvents, hydrogen gas, and reactive intermediates [19] [20]. Explosion-proof equipment becomes mandatory for industrial operations, along with advanced ventilation systems and emergency response protocols [18].

Purification Methodologies

Pharmaceutical-grade ortetamine requires extensive purification to meet regulatory specifications for chemical purity, residual solvents, and trace impurities [21] [22]. Crystallization represents the most widely employed purification technique for industrial applications, offering excellent scalability and the ability to achieve purities of 95-98% with good recovery yields (80-90%) [16] [22].

Column chromatography, while capable of achieving higher purities (98-99.5%), remains limited to laboratory and pilot-scale applications due to solvent consumption and processing time constraints [16] [17]. Silica gel chromatography with gradient elution systems can effectively separate ortetamine from structurally related impurities but requires substantial quantities of organic solvents [23] [17].

Distillation provides an attractive purification option for industrial-scale operations, offering solvent-free processing and good recovery yields (85-95%) . However, the thermal stability of ortetamine under distillation conditions must be carefully evaluated to prevent decomposition and racemization [25].

Recrystallization from appropriate solvent systems (typically alcohols or aqueous-alcoholic mixtures) can achieve purities of 98-99% with recovery yields of 85-92% [26] [23]. The selection of recrystallization solvents requires consideration of solubility characteristics, crystal habit, and residual solvent specifications [23] [22].

Quality Control Protocols for Pharmaceutical-Grade Material

Analytical Testing Requirements

Pharmaceutical-grade ortetamine must undergo comprehensive analytical testing to ensure compliance with regulatory standards for chemical identity, purity, and safety [21] [27]. Chemical identity confirmation utilizes multiple orthogonal techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to verify structural integrity [21] [22].

High-performance liquid chromatography (HPLC) serves as the primary method for assay determination, typically employing reversed-phase columns with ultraviolet detection to quantify the active pharmaceutical ingredient with precision and accuracy [21] [17]. Method validation must demonstrate linearity, precision, accuracy, specificity, and robustness across the specified analytical range [27] [22].

Impurity Profiling and Control

Related substances analysis requires sophisticated analytical methodologies capable of detecting and quantifying process-related impurities, degradation products, and synthetic by-products at levels below 0.1% [21] [17]. Gas chromatography-mass spectrometry (GC-MS) provides essential capabilities for identifying volatile impurities and residual solvents [28] [29].

Residual solvent analysis must comply with International Council for Harmonisation (ICH) Q3C guidelines, establishing specific limits for each solvent class based on toxicological considerations [21] [30]. Gas chromatography with headspace sampling represents the standard methodology for quantifying residual solvents in pharmaceutical materials [29].

Heavy Metals and Microbial Testing

Heavy metals analysis utilizing inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with pharmaceutical specifications, typically requiring total heavy metals content below 10 parts per million [21] [22]. This testing addresses potential contamination from catalytic processes and raw material impurities [31].

Microbial limits testing according to United States Pharmacopeia (USP) chapters 61 and 62 establishes acceptable levels of bioburden for pharmaceutical materials [21] [22]. These specifications ensure product safety and stability throughout the intended shelf life [31] [32].

Documentation and Compliance

Good Manufacturing Practice (GMP) compliance requires comprehensive documentation of all manufacturing and testing procedures, with detailed batch records demonstrating adherence to established protocols [19] [30]. Quality systems must incorporate change control procedures, deviation investigations, and corrective and preventive action (CAPA) programs to ensure continuous improvement [32] [20].

Stability testing programs must demonstrate chemical and physical stability of ortetamine under intended storage conditions, supporting appropriate shelf-life specifications and storage recommendations [21] [33]. These studies typically employ stress testing conditions to identify potential degradation pathways and establish degradation kinetics [22].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

VF4N11KKKR

Wikipedia

Ortetamine

Dates

Last modified: 08-16-2023

Explore Compound Types